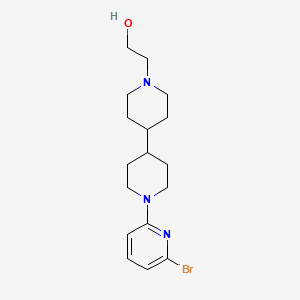![molecular formula C31H33F3N2O13 B13858235 Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate is a complex chemical compound that serves as an intermediate in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound is notable for its intricate structure, which includes a thiazole ring, a trifluoromethyl group, and a glucuronide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the amino and acetyl groups. The trifluoromethyl group is then added through a nucleophilic substitution reaction. The final steps involve the conjugation of the glucuronide moiety and the acetylation of the hydroxyl groups to form the triacetate.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process is typically carried out in a multi-step synthesis involving high-performance liquid chromatography (HPLC) for purification and characterization.
Análisis De Reacciones Químicas
Types of Reactions
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in drug metabolism and pharmacokinetics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate involves its interaction with specific molecular targets. The compound is metabolized to Mirabegron O-Glucuronide, which acts on beta-3 adrenergic receptors, leading to relaxation of the detrusor muscle in the bladder. This pathway is crucial for its therapeutic effects in treating overactive bladder.
Comparación Con Compuestos Similares
Similar Compounds
Mirabegron: The parent compound, used for treating overactive bladder.
Mirabegron O-Glucuronide: The direct metabolite of Mirabegron.
Other Beta-3 Adrenergic Agonists: Compounds like Vibegron and Solabegron.
Uniqueness
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Mirabegron O-Glucuronide. Its distinct functional groups and complex synthesis route set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C31H33F3N2O13 |
|---|---|
Peso molecular |
698.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-(4-nitrophenyl)ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H33F3N2O13/c1-17(37)45-24-25(46-18(2)38)27(47-19(3)39)29(49-26(24)28(40)44-4)48-23(21-8-6-5-7-9-21)16-35(30(41)31(32,33)34)15-14-20-10-12-22(13-11-20)36(42)43/h5-13,23-27,29H,14-16H2,1-4H3/t23-,24-,25-,26-,27+,29+/m0/s1 |
Clave InChI |
NFKBHFJVLKTJSD-SKGYKWDNSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


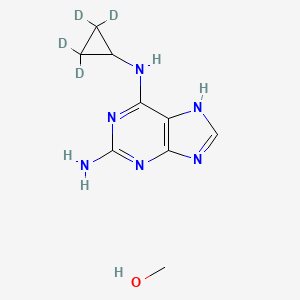
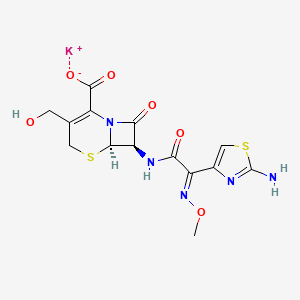
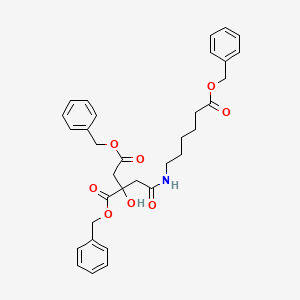
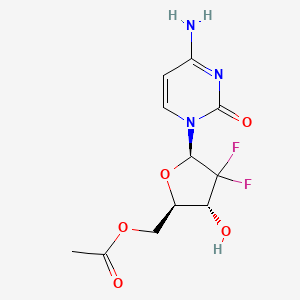
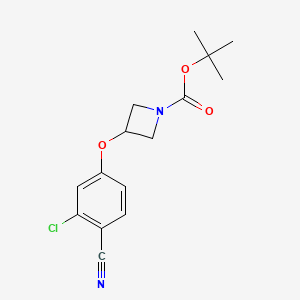
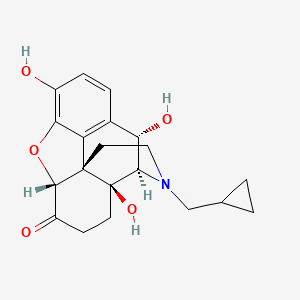
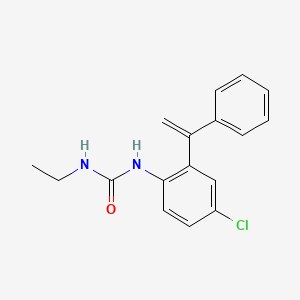

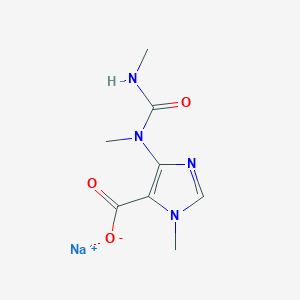
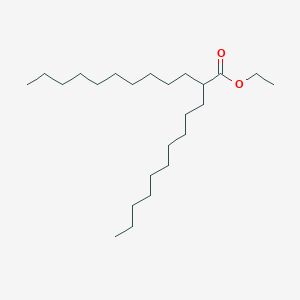
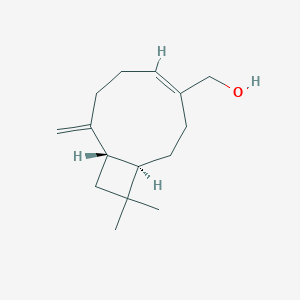
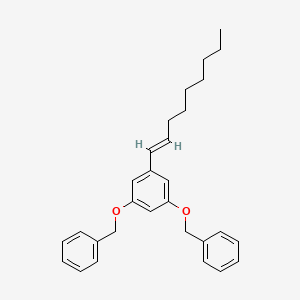
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
